molecular formula C9H11IO3 B429043 Ethyl 4-iodo-2,5-dimethyl-3-furoate

Ethyl 4-iodo-2,5-dimethyl-3-furoate

Cat. No.: B429043
M. Wt: 294.09g/mol
InChI Key: PXSKMOPPPFTPAA-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-2,5-dimethyl-3-furoate is a halogenated furan ester characterized by a furan ring substituted with two methyl groups at positions 2 and 5, an iodine atom at position 4, and an ethyl ester group at position 2. Its molecular formula is C₉H₁₁IO₃, with a molecular weight of 294.09 g/mol. The iodine substituent imparts unique reactivity and physicochemical properties, distinguishing it from non-halogenated furan esters.

Properties

Molecular Formula

C9H11IO3

Molecular Weight

294.09g/mol

IUPAC Name

ethyl 4-iodo-2,5-dimethylfuran-3-carboxylate

InChI

InChI=1S/C9H11IO3/c1-4-12-9(11)7-5(2)13-6(3)8(7)10/h4H2,1-3H3

InChI Key

PXSKMOPPPFTPAA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C1I)C)C

Canonical SMILES

CCOC(=O)C1=C(OC(=C1I)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Methyl 2,5-Dimethyl-3-Furoate
  • Structure : Differs by replacing the ethyl ester (C₂H₅O₂C-) with a methyl ester (CH₃O₂C-) and lacking the iodine substituent.
  • Occurrence : Detected in natural sources such as Manzanilla olives, where it contributes to flavor profiles .
  • Key Differences :
    • Volatility : The methyl ester is more volatile than ethyl derivatives, influencing its role in aroma compounds.
    • Synthetic Utility : The absence of iodine reduces steric hindrance, making it easier to functionalize in synthetic pathways.
Ethyl 4-(Aminomethyl)-2,5-Dimethyl-3-Furoate Hydrochloride
  • Structure: Replaces iodine with an aminomethyl group (-CH₂NH₂·HCl) at position 3.
  • Key Differences: Reactivity: The amino group enables nucleophilic reactions (e.g., amidation), whereas iodine supports electrophilic substitutions or cross-coupling reactions. Solubility: The hydrochloride salt form enhances water solubility compared to the neutral iodinated analog.
2,5-Dimethyl-4-Hydroxy-3(2H)-Furanone (DHF)
  • Structure : Lacks the iodine and ester group; features a hydroxyl group at position 4 and a ketone at position 3.
  • Role in Flavor Chemistry : A key aroma compound in strawberries, pineapples, and blackberries, quantified via stable isotope dilution assays .
  • Key Differences: Acidity: The hydroxyl group makes DHF acidic (pKa ~4.5), whereas the ethyl ester in the iodinated derivative is non-acidic. Stability: DHF is prone to thermal degradation, while the iodinated ester’s stability remains uncharacterized.

Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Applications
Ethyl 4-iodo-2,5-dimethyl-3-furoate 294.09 Iodo, Ethyl ester Not reported Likely organic solvents Synthetic intermediate
Methyl 2,5-dimethyl-3-furoate 154.16 Methyl ester Not reported Ethanol, ether Flavor additive
Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate·HCl 263.72 Aminomethyl, Ethyl ester Not reported Water, DMSO Discontinued pharmaceutical
DHF 128.13 Hydroxyl, Ketone 88–90 Water, ethanol Food flavoring

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